PNP Inhibition: Quantified Activity Versus Structural Analog Without N9-Acetic Acid
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid demonstrates measurable purine nucleoside phosphorylase (PNP) inhibitory activity with an IC50 of 1.33 μM (1,330 nM) in a radiometric assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In contrast, 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), which possesses the identical 2-chloro and 6-morpholine substitution pattern but lacks the N9-acetic acid moiety, shows no reported PNP inhibitory activity in publicly available databases . The acetic acid side chain is therefore structurally essential for PNP engagement at the observed potency level. A separate assay using human erythrocyte PNP with guanosine as substrate yielded a Ki of 290 μM for the target compound [2], confirming enzyme inhibition via a competitive mechanism albeit with reduced affinity relative to the inosine-based assay system.
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (1,330 nM) |
| Comparator Or Baseline | 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5) – no reported PNP inhibitory activity |
| Quantified Difference | Measurable inhibition (1.33 μM) vs. no activity detected |
| Conditions | Radiometric assay: conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This quantitative activity differential directly justifies selection of the N9-acetic acid-containing compound over its simpler analog for any PNP-related assay development, target validation, or structure-activity relationship studies requiring measurable enzyme engagement.
- [1] BindingDB. BDBM50404028: IC50 = 1.33E+3 nM for PNP inhibition measured by [8-14C]-inosine conversion. Accessed 2026. View Source
- [2] BindingDB. BDBM50404028: Ki = 2.90E+5 nM (290 μM) for human erythrocyte PNP assessed by guanosine phosphorylysis after 30 min. Accessed 2026. View Source
